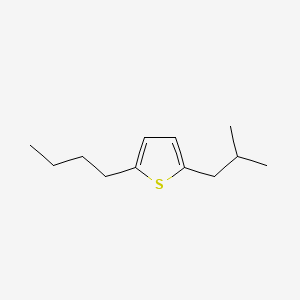
Docosane, 9-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Docosane, 9-octyl-” is a hydrocarbon with the molecular formula C30H62 . It is also known by other names such as “9-n-Octyldocosane” and "9-Octyldocosane" .
Molecular Structure Analysis
The molecular structure of “Docosane, 9-octyl-” consists of a chain of 30 carbon atoms (C30) and 62 hydrogen atoms (H62) . The IUPAC Standard InChIKey for this compound is RZCWYGUJADCQPF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“Docosane, 9-octyl-” has a molecular weight of 422.8133 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
1. Thermal Energy Storage
Docosane, 9-octyl-, has shown promising potential in the field of thermal energy storage. A study by Alkan, Sari, Karaipekli, and Uzun (2009) revealed that microencapsulated docosane with polymethylmethacrylate (PMMA) exhibits excellent thermal properties, making it suitable for solar space heating applications. This microencapsulated phase change material (MEPCM) demonstrated good chemical stability and thermal reliability, with latent heats of 54.6 and −48.7 J/g for melting and crystallization, respectively (Alkan, Sari, Karaipekli, & Uzun, 2009).
2. Structural Composites with Thermal Energy Storage/Release Capability
Docosane has been successfully encapsulated in organosilica shells for use in epoxy/carbon laminates, creating multifunctional structural composites with thermal energy storage (TES) capability. Research by Fredi, Diré, Callone, Ceccato, Mondadori, and Pegoretti (2019) indicates that these composites can effectively store and release thermal energy, with a phase change enthalpy up to 143 J/g determined via differential scanning calorimetry (DSC) (Fredi et al., 2019).
3. Enhancement of Thermal Properties with Graphene
The addition of spongy graphene to docosane-based phase change materials has shown to enhance both latent heat and thermal conductivity. A study conducted by Li, Lu, Zeng, and Luo (2014) found that the latent heat and thermal conductivity of docosane/graphene composites increased significantly compared to pure docosane. This enhancement is attributed to the high thermal conductivity of graphene and its role as a nucleating agent improving the crystallinity of layered docosane (Li, Lu, Zeng, & Luo, 2014).
Propiedades
IUPAC Name |
9-octyldocosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-7-10-13-16-17-18-19-20-23-26-29-30(27-24-21-14-11-8-5-2)28-25-22-15-12-9-6-3/h30H,4-29H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCWYGUJADCQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303064 |
Source


|
| Record name | Docosane, 9-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55319-83-0 |
Source


|
| Record name | Docosane, 9-octyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Docosane, 9-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
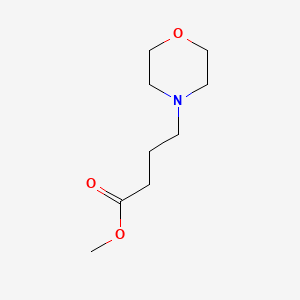

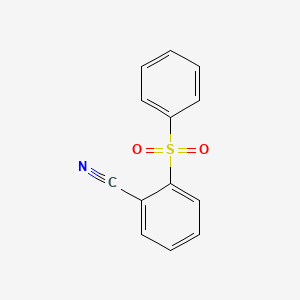


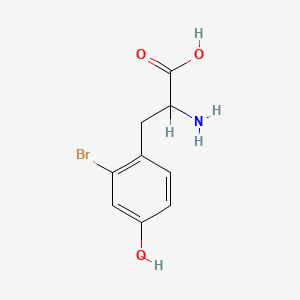
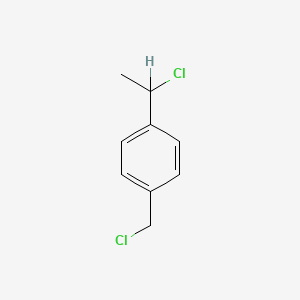
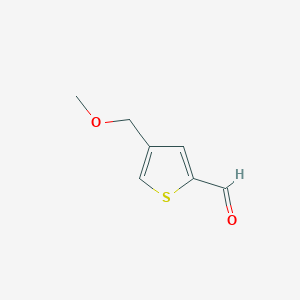
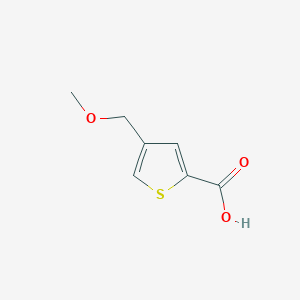
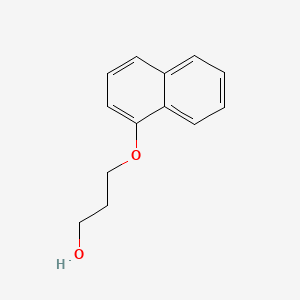


![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)
